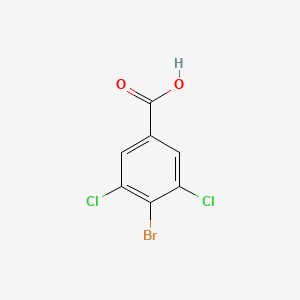

4-溴-3,5-二氯苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-3,5-dichlorobenzoic acid is a halogenated aromatic compound that is structurally related to benzoic acid, with bromine and chlorine substituents on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns have been investigated, providing insights into the chemical behavior that could be extrapolated to 4-Bromo-3,5-dichlorobenzoic acid.

Synthesis Analysis

The synthesis of halogenated aromatic compounds is not directly addressed in the provided papers. However, the synthesis of related compounds typically involves halogenation reactions where bromine and chlorine are introduced to the aromatic ring, often through electrophilic aromatic substitution. The synthesis of a bromo derivative of 3,5-dihydroxybenzoic acid is discussed, where molecular recognition is used to form supramolecular assemblies with N-donor compounds .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-dichlorobenzoic acid can be inferred from studies on similar compounds. For instance, the crystal structure of 4-bromo-2,6-dichlorobenzonitrile shows normal molecular geometry with interesting packing features due to interactions between the Lewis base (CN) and the Lewis acid (Br) . The molecular structure is often determined using X-ray crystallography, as seen in the study of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be understood through studies on similar molecules. For example, Alcaligenes denitrificans NTB-1 is capable of hydrolytic dehalogenation of 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate, suggesting that 4-Bromo-3,5-dichlorobenzoic acid could undergo similar biodegradation pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3,5-dichlorobenzoic acid can be deduced from related compounds. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize these compounds . Theoretical calculations, including DFT and TD-DFT, help predict vibrational frequencies, electronic properties, and molecular geometry . NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule . Additionally, the study of molecular dynamics simulations and docking properties can reveal how these compounds interact with biological molecules .

科学研究应用

General Use

4-Bromo-3,5-dichlorobenzoic acid is used as a pharmaceutical intermediate .

Synthesis of Dichlorobenzamide Derivatives

- Scientific Field: Chemical Crystallography

- Application Summary: This compound is used in the synthesis of a series of dichlorobenzamide derivatives . These new compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .

- Methods of Application: The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds were carried out in N, N′ -dimethylformamide solution at 60 °C . The resulting dichlorobenzamide derivatives were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .

- Results: The structures of two of the compounds were established by X-ray crystallography . The unit cell of one of the compounds has a monoclinic Pn symmetry with the cell parameters a = 9.581 (3), b = 12.217 (4), c = 11.072 (3) Å, β = 92.584 (4)°, and Z = 4 .

安全和危害

属性

IUPAC Name |

4-bromo-3,5-dichlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYHYUJRKYXVRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307315 |

Source

|

| Record name | 4-bromo-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dichlorobenzoic acid | |

CAS RN |

117738-75-7 |

Source

|

| Record name | 4-Bromo-3,5-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117738-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)

![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)

![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)